Intralipid is a 20% intravenous fat emulsion commonly used in scientific research as a source of triglycerides and free fatty acids (FFAs). [] It is composed of fractionated soybean oil, fractionated egg phospholipids, and glycerol. [] Intralipid serves as a model for studying lipid metabolism, particularly in the context of lipid-induced insulin resistance, [] and its impact on various physiological processes. []
Intralipid is classified as a lipid emulsion and is produced from soybean oil, which contains a mixture of long-chain fatty acids. It is available in various concentrations, typically 10%, 20%, and 30%, depending on the clinical requirements. The formulation includes phospholipids, which act as emulsifiers to stabilize the fat droplets in the aqueous phase.
Intralipid is synthesized through a process known as emulsification, where oil is mixed with water in the presence of emulsifiers. The production involves several key steps:
The synthesis can also involve enzymatic methods, where lipases are used to catalyze the formation of structured triglycerides that enhance the nutritional profile of the emulsion .
Intralipid consists primarily of triglycerides formed by glycerol esterified with three fatty acids. The molecular structure can be represented as follows:
Intralipid undergoes various chemical reactions during metabolism:
These reactions are crucial for providing energy and maintaining lipid homeostasis within the body.
Intralipid functions primarily as an energy source when administered intravenously. Its mechanism involves:
Research indicates that Intralipid can alter pharmacokinetics when co-administered with certain drugs, enhancing their bioavailability while reducing toxicity .
The stability of Intralipid is influenced by factors such as temperature and agitation; therefore, it must be stored under controlled conditions.
Intralipid has diverse applications in both clinical and research settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3